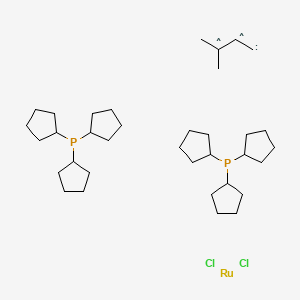

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)

説明

特性

分子式 |

C35H62Cl2P2Ru |

|---|---|

分子量 |

716.8 g/mol |

InChI |

InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |

InChIキー |

UCDVULRIJNJVEV-UHFFFAOYSA-L |

正規SMILES |

C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl |

製品の起源 |

United States |

準備方法

合成ルートと反応条件

ジクロロ(3-メチル-2-ブテニリデン)ビス(トリシクロペンチルホスフィン)ルテニウム(II)の合成は、通常、ルテニウム三塩化物とトリシクロペンチルホスフィン、および3-メチル-2-ブテニリデンの反応によって行われます 。反応は、通常、窒素またはアルゴンなどの不活性雰囲気下で行われ、酸化を防ぎます。 反応混合物を加熱すると、目的のルテニウム錯体が形成されます .

工業的生産方法

この化合物の工業的生産方法は、実験室での合成に似ていますが、大量生産に対応するためにスケールアップされます。 このプロセスでは、温度、圧力、不活性雰囲気など、反応条件を厳密に管理することで、製品の高収率と高純度が確保されます .

化学反応の分析

科学研究への応用

ジクロロ(3-メチル-2-ブテニリデン)ビス(トリシクロペンチルホスフィン)ルテニウム(II)は、科学研究において幅広い用途があります。

科学的研究の応用

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) has a wide range of applications in scientific research:

作用機序

類似の化合物との比較

類似の化合物

Grubbs触媒M103:

Grubbs第一世代触媒: この触媒は、類似の反応速度プロファイルを持ち、類似のメタセシス反応で使用されます.

ユニークさ

ジクロロ(3-メチル-2-ブテニリデン)ビス(トリシクロペンチルホスフィン)ルテニウム(II)は、メタセシス反応における明確な反応性と選択性を提供する特定の配位子環境が特徴です。 トリシクロペンチルホスフィン配位子は、触媒の性能に影響を与える立体的な性質と電子的性質を提供します.

類似化合物との比較

Similar Compounds

Grubbs Catalyst M103:

Grubbs 1st Generation Catalyst: This catalyst has a similar kinetic profile and is used in similar metathesis reactions.

Uniqueness

Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in metathesis reactions. The tricyclopentylphosphine ligands offer steric and electronic properties that influence the catalyst’s performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。